molecular formula C8H7F3O2 B1428534 4-Methoxy-2-(trifluoromethyl)phenol CAS No. 53903-50-7

4-Methoxy-2-(trifluoromethyl)phenol

Cat. No. B1428534
CAS RN: 53903-50-7
M. Wt: 192.13 g/mol
InChI Key: ONAJNOMTBUFPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methoxy-2-(trifluoromethyl)phenol” belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . The IUPAC name for this compound is 2-methoxy-4-(trifluoromethyl)phenol .


Synthesis Analysis

The synthesis of “4-Methoxy-2-(trifluoromethyl)phenol” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Molecular Structure Analysis

The molecular weight of “4-Methoxy-2-(trifluoromethyl)phenol” is 192.14 . The InChI code for this compound is 1S/C8H7F3O2/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4,12H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methoxy-2-(trifluoromethyl)phenol” include a molecular weight of 192.14 , and it is a solid at room temperature .

Scientific Research Applications

  • Electrochemistry of Phenols : A study by Villagrán et al. (2006) in the "Journal of Electroanalytical Chemistry" explored the electrochemistry of phenol and its derivatives in ionic liquids. It was observed that oxidation of phenol and phenolate occurred, leading to the formation of phenoxyl radicals and phenyl triflate molecules. This research is significant for understanding the electrochemical behavior of phenols in different environments (Villagrán et al., 2006).

  • Site-Selective Metalation Reactions : Marzi et al. (2001) in the "European Journal of Organic Chemistry" discussed the reactivity of O-Methoxymethyl (MOM) protected fluorophenols and (trifluoromethyl)phenols. The study highlighted the selective metalation and subsequent electrophilic substitution, providing insights into chemical reactivity and protection strategies in organic synthesis (Marzi et al., 2001).

  • Molecular Docking and Quantum Chemical Calculations : Viji et al. (2020) in the "Journal of Molecular Structure" conducted a study involving molecular docking and quantum chemical calculations on a compound similar to 4-Methoxy-2-(trifluoromethyl)phenol. The study provides insights into the molecular structure, spectroscopic data, and potential biological effects based on molecular docking results (Viji et al., 2020).

  • Anticancer Activity : A study by Sukria et al. (2020) in the "IOP Conference Series: Earth and Environmental Science" examined the anticancer activity of a compound structurally related to 4-Methoxy-2-(trifluoromethyl)phenol against T47D breast cancer cells. This research contributes to the understanding of potential anticancer properties of phenolic compounds (Sukria et al., 2020).

  • Spectroscopic Investigations for Non-Linear Optical Material : Hijas et al. (2018) in the "Journal of Molecular Structure" conducted spectroscopic investigations on a compound related to 4-Methoxy-2-(trifluoromethyl)phenol. The study focused on its potential as a non-linear optical material, contributing to materials science and photonics (Hijas et al., 2018).

  • Removal of Phenolic Hydroxyl Groups in Lignin Model Compounds : A study by Hu et al. (2000) examined the removal of phenolic hydroxyl groups in lignin model compounds, including those similar to 4-Methoxy-2-(trifluoromethyl)phenol. This research is significant for understanding the photostability and chemical modification of lignin, which has implications in material science and environmental chemistry (Hu et al., 2000).

Safety And Hazards

The safety information for “4-Methoxy-2-(trifluoromethyl)phenol” indicates that it is harmful . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions of “4-Methoxy-2-(trifluoromethyl)phenol” and its derivatives are promising. They have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

4-methoxy-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c1-13-5-2-3-7(12)6(4-5)8(9,10)11/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAJNOMTBUFPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292452
Record name 4-Methoxy-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-(trifluoromethyl)phenol

CAS RN

53903-50-7
Record name 4-Methoxy-2-(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53903-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-2-(trifluoromethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

30 g (106.28 mmol) of 1-benzyloxy-4-methoxy-2-trifluoromethyl-benzene were dissolved in 60 mL ethyl acetate and then combined with 3 g palladium/C 10%. The mixture was shaken at RT and 50 psi hydrogen pressure for 4 h. The reaction mixture was suction filtered through Celite and the filtrate was evaporated down. The residue was purified by chromatography (silica gel, petroleum ether/ethyl acetate).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2-(trifluoromethyl)phenol
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2-(trifluoromethyl)phenol
Reactant of Route 3
Reactant of Route 3
4-Methoxy-2-(trifluoromethyl)phenol
Reactant of Route 4
4-Methoxy-2-(trifluoromethyl)phenol
Reactant of Route 5
4-Methoxy-2-(trifluoromethyl)phenol
Reactant of Route 6
Reactant of Route 6
4-Methoxy-2-(trifluoromethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.